1,3-bis(carboxyethoxy)-2,2-bis(carboxyethoxy)propane
CAS No.: 35638-19-8
Cat. No.: VC2321636
Molecular Formula: C17H28O12
Molecular Weight: 424.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 35638-19-8 |
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Molecular Formula | C17H28O12 |
Molecular Weight | 424.4 g/mol |
IUPAC Name | 3-[3-(2-carboxyethoxy)-2,2-bis(2-carboxyethoxymethyl)propoxy]propanoic acid |
Standard InChI | InChI=1S/C17H28O12/c18-13(19)1-5-26-9-17(10-27-6-2-14(20)21,11-28-7-3-15(22)23)12-29-8-4-16(24)25/h1-12H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25) |
Standard InChI Key | KIGSIPUDIPIMRD-UHFFFAOYSA-N |
SMILES | C(COCC(COCCC(=O)O)(COCCC(=O)O)COCCC(=O)O)C(=O)O |
Canonical SMILES | C(COCC(COCCC(=O)O)(COCCC(=O)O)COCCC(=O)O)C(=O)O |
Introduction
Chemical Structure and Physical Properties
1,3-bis(carboxyethoxy)-2,2-bis(carboxyethoxy)propane features a pentaerythritol-like core structure with four carboxyethoxy arms extending from the central carbon backbone. The compound contains four carboxylic acid terminal groups that provide multiple points for conjugation reactions. This structural arrangement gives the molecule its characteristic flexibility and reactivity profile, making it ideal for serving as a chemical bridge between different molecular entities.
Basic Chemical Information
The compound is characterized by the following fundamental chemical parameters:
Parameter | Value |
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CAS Number | 35638-19-8 |
Molecular Formula | C₁₇H₂₈O₁₂ |
Molecular Weight | 424.39700 g/mol |
SMILES Notation | O=C(O)CCOCC(COCCC(=O)O)(COCCC(=O)O)COCCC(=O)O |
Exact Mass | 424.15800 Da |
PSA | 186.12000 |
These parameters provide essential information for researchers working with this compound in laboratory settings .
Physical Characteristics
The physical properties of 1,3-bis(carboxyethoxy)-2,2-bis(carboxyethoxy)propane are critical for understanding its behavior in various experimental and pharmaceutical formulations:
Physical Property | Value |
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Density | 1.355 g/cm³ |
Boiling Point | 710.3°C at 760 mmHg |
Flash Point | 248.8°C |
Index of Refraction | 1.512 |
These physical properties indicate that the compound is a relatively stable solid at room temperature with a high boiling point, suggesting good thermal stability for various chemical reactions .
Synthetic Applications and Reactivity
The chemical versatility of 1,3-bis(carboxyethoxy)-2,2-bis(carboxyethoxy)propane primarily stems from its four carboxylic acid groups, which can participate in numerous organic transformations. These functional groups enable the compound to serve as a multivalent platform for constructing complex molecular architectures.
Carboxylic Acid Reactivity
The carboxylic acid moieties in 1,3-bis(carboxyethoxy)-2,2-bis(carboxyethoxy)propane can readily undergo sequential amide coupling reactions with amine-bearing biomolecules. This reactivity profile is particularly useful for bioconjugation applications:
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The carboxylic acid groups can be activated using coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), or DCC (N,N'-Dicyclohexylcarbodiimide).
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The activated carboxylic acids can then react with primary amines to form stable amide bonds.
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This chemistry allows for the sequential conjugation of various biomolecules, including peptides, proteins, and other therapeutic agents .
This controlled reactivity makes the compound highly valuable for creating multifunctional conjugates with precise stoichiometry and orientation.
Role in PROTAC Development
One of the most significant applications of 1,3-bis(carboxyethoxy)-2,2-bis(carboxyethoxy)propane is in the development of proteolysis-targeting chimeras (PROTACs), which represent an innovative approach to targeted protein degradation.
PROTAC Mechanism and Structure
PROTACs operate on a fundamentally different principle compared to traditional inhibitors:
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PROTACs contain two distinct ligands connected by a linker.
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One ligand binds to an E3 ubiquitin ligase, while the other targets the protein of interest.
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This proximity-induced interaction facilitates the ubiquitination of the target protein.
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The ubiquitinated protein is subsequently recognized and degraded by the proteasome .
1,3-bis(carboxyethoxy)-2,2-bis(carboxyethoxy)propane serves as the critical linker component in this molecular architecture, bringing together the two functional ends of the PROTAC.
Linker Design Considerations
The effectiveness of PROTACs is heavily influenced by the properties of the linker:
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The linker must provide sufficient length and flexibility to allow simultaneous binding of both ligands to their respective targets.
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It should maintain stability in physiological conditions to ensure the PROTAC remains intact until it reaches its target.
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The linker's physical properties, including hydrophilicity and conformational preferences, can significantly impact the PROTAC's cellular permeability and target engagement.
1,3-bis(carboxyethoxy)-2,2-bis(carboxyethoxy)propane provides a favorable balance of these properties, making it an excellent choice for PROTAC development .
Applications in Antibody-Drug Conjugates
Another important application of 1,3-bis(carboxyethoxy)-2,2-bis(carboxyethoxy)propane is in the synthesis of antibody-drug conjugates (ADCs), which are targeted cancer therapies that combine the specificity of antibodies with the cytotoxicity of anticancer drugs.
ADC Structure and Function
In ADC development, 1,3-bis(carboxyethoxy)-2,2-bis(carboxyethoxy)propane serves as a non-cleavable linker that covalently connects the antibody to the cytotoxic payload. The compound's role is crucial for several reasons:
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It ensures a stable connection between the antibody and the drug that can withstand physiological conditions.
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Non-cleavable linkers like 1,3-bis(carboxyethoxy)-2,2-bis(carboxyethoxy)propane improve the pharmacokinetic profiles of ADCs by reducing premature drug release.
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This enhanced stability leads to an improved therapeutic window and reduced systemic toxicity.
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The linker's design influences the ADC's efficacy, safety, and pharmacokinetic properties.
Bioconjugation Strategies
The bioconjugation process typically involves:
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Activation of one or more carboxylic acid groups on the linker.
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Reaction with lysine residues or engineered cysteine residues on the antibody.
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Conjugation of the cytotoxic payload to the remaining carboxylic acid groups.
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Purification of the final ADC from unconjugated components .
The multiple carboxylic acid groups in 1,3-bis(carboxyethoxy)-2,2-bis(carboxyethoxy)propane provide flexibility in designing various conjugation strategies with controlled drug-to-antibody ratios.
Biotin Conjugation Applications
An interesting aspect of 1,3-bis(carboxyethoxy)-2,2-bis(carboxyethoxy)propane is its application in biotin-related conjugations, which are widely used in various biochemical and analytical techniques.
Biotin-Containing Derivatives
The compound can be modified to incorporate biotin moieties, creating multifunctional reagents:
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Biotin groups can be introduced through amide bond formation with one or more of the carboxylic acid groups.
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These biotin-containing derivatives can be used for protein labeling and purification.
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The high affinity of biotin for streptavidin and avidin makes these conjugates valuable tools for various biochemical applications .
This versatility in functionalization expands the utility of 1,3-bis(carboxyethoxy)-2,2-bis(carboxyethoxy)propane beyond therapeutic applications into research and diagnostic fields.
Current Research Applications
Recent research has expanded our understanding of how 1,3-bis(carboxyethoxy)-2,2-bis(carboxyethoxy)propane and similar linkers can be utilized in advanced therapeutic modalities.
Multivalent Peptide Conjugates
Studies have demonstrated the effectiveness of multivalent conjugates in various applications:
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Research has shown that multimerizing peptides using appropriate linkers can significantly improve their affinity and functional activity.
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For example, dimerization of certain peptides improved infection inhibition IC50 values by more than 20-fold, while trimerization and tetramerization improved IC50 values by more than 4,000-fold.
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The dramatic improvement in potency highlights the importance of multivalency in biological systems and the critical role that linkers play in achieving this effect .
PEG-Based Linker Optimization
Ongoing research is focused on optimizing PEG-based linkers like 1,3-bis(carboxyethoxy)-2,2-bis(carboxyethoxy)propane:
These research directions continue to expand our understanding of how 1,3-bis(carboxyethoxy)-2,2-bis(carboxyethoxy)propane and related linkers contribute to advanced therapeutic modalities.
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